molecular formula C15H13NO2 B1296237 3-Carbazol-9-yl-propionic acid CAS No. 6622-54-4

3-Carbazol-9-yl-propionic acid

Cat. No. B1296237
CAS RN: 6622-54-4
M. Wt: 239.27 g/mol
InChI Key: ZAJJJOMMWPVJMH-UHFFFAOYSA-N
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Description

3-Carbazol-9-yl-propionic acid is a compound with the molecular formula C15H13NO2 . It has a molecular weight of 239.27 g/mol . The compound is also known by several synonyms, including 3-(9H-carbazol-9-yl)propanoic acid and 9-Carbazolepropionic acid .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C15H13NO2/c17-15(18)9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2,(H,17,18) . The compound’s structure includes a carbazole moiety attached to a propionic acid group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.27 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It also has three rotatable bonds .

Scientific Research Applications

  • Potential Inhibitors for Human Farnesyltransferase

    • Field : Biochemistry
    • Application : 3-(9H-Carbazol-9-yl)propanoic Acid can be used as potential inhibitors for Human Farnesyltransferase .
  • Bistable Memory Devices

    • Field : Material Science
    • Application : The synthesis of poly [N- (3- (9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA) is presented, revealing its promising potential for the application in bistable memory devices .
  • Perovskite Solar Cells

    • Field : Photovoltaics
    • Application : A compound similar to 3-Carbazol-9-yl-propionic acid, [3- [4- (diphenylamino)phenyl]-9H-carbazol-9-yl]propyl phosphonic acid (4dp3PACz), was found to be effective as a single-molecule hole transport layer (HTL) for wide-bandgap (WPG) perovskite solar cells (PSCs) .
    • Method : 4dp3PACz improved the quality of the perovskite film, reduced the defect density of the film, thereby reducing non-radiative recombination and enhancing carrier transport .
  • Hydrazide Derivatives

    • Field : Organic Chemistry
    • Application : A derivative of 3-Carbazol-9-yl-propionic acid, namely “3-CARBAZOL-9-YL-PROPIONIC ACID (4-DIETHYLAMINO-BENZYLIDENE)-HYDRAZIDE”, is available for purchase from chemical suppliers . This suggests that it may be used in various chemical reactions or as a building block in the synthesis of more complex molecules .
  • Hole Transport Layer for Solar Cells

    • Field : Photovoltaics
    • Application : A carbazole-based self-assembled monolayer, which includes a derivative of 3-Carbazol-9-yl-propionic acid, has been proposed as a hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells .
  • Organic Memory Devices
    • Field : Electronics
    • Application : The synthesis of poly [N- (3- (9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA) is presented, revealing its promising potential for the application in organic memory devices .

Future Directions

While specific future directions for 3-Carbazol-9-yl-propionic acid are not mentioned in the resources, carbazole derivatives have been gaining attention in medicinal chemistry due to their wide range of biological and pharmacological properties . They have potential applications in areas such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

properties

IUPAC Name

3-carbazol-9-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-15(18)9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJJJOMMWPVJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277021
Record name 3-Carbazol-9-yl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carbazol-9-yl-propionic acid

CAS RN

6622-54-4
Record name 6622-54-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54636
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6622-54-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Carbazol-9-yl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(9H-carbazol-9-yl)propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Waldau, A Mikolasch, M Lalk, F Schauer - Applied microbiology and …, 2009 - Springer
… In addition, no transformation products were detected during the incubation with carbazol-9-yl-acetic acid or 3-carbazol-9-yl-propionic acid, while 2-carbazol-9-yl-ethanol was …
Number of citations: 10 link.springer.com
C Kirsch, T Naujoks, P Haizmann, P Frech, H Peisert… - 2023 - chemrxiv.org
… ,2-Di((9H-carbazol-9-yl)propanoyl)-sn-glycero-3-phosphocholine (DCzGPC) is synthesized in a one-step-synthesis via Yamaguchi esterification22,23 of 3-Carbazol-9-yl-propionic acid (…
Number of citations: 0 chemrxiv.org
D Waldau - 2009 - epub.ub.uni-greifswald.de
… additional nitrogenous biarylic compounds (2,3,4,9-tetrahydro-1H-carbazole, 9-methyl-9H-carbazole, carbazol-9-yl-methanol, carbazol-9-yl-acetic acid, 3-carbazol-9-yl-propionic acid, 2-…
Number of citations: 1 epub.ub.uni-greifswald.de

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